![molecular formula C21H20FN5O3 B3399048 N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-58-4](/img/structure/B3399048.png)
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Overview
Description
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.4. The purity is usually 95%.
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Biological Activity
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound with significant potential in pharmacological applications, particularly in oncology. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C21H20FN5O3
- Molecular Weight : 409.4 g/mol
- CAS Number : 1031624-58-4
These attributes suggest a complex structure that may contribute to its biological activity.
Anticancer Properties
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings indicate that it exhibits moderate cytotoxicity, particularly against:
- Hepatocellular Carcinoma (HePG-2)
- Mammary Gland Breast Cancer (MCF-7)
- Human Prostate Cancer (PC3)
- Colorectal Carcinoma (HCT-116)
Cytotoxicity Evaluation
The cytotoxic effects were assessed using the MTT assay, which measures cell viability. The results are summarized in the following table:
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
HePG-2 | 29.47 | Moderate |
MCF-7 | 39.41 | Moderate |
PC3 | Data Not Available | - |
HCT-116 | 17.35 | High |
The compound demonstrated the highest inhibitory effect on colorectal carcinoma cells with an IC50 value of 17.35 µM, indicating substantial potential for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly arresting cells at the G2/M phase.
- Induction of Apoptosis : Evidence suggests that N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-[1,2,3]triazolo[1,5-a]quinazoline triggers apoptotic pathways in cancer cells.
Case Studies
A notable study involved screening a library of compounds for their effectiveness on multicellular spheroids, which mimic tumor environments more closely than traditional monolayer cultures. The results indicated that compounds similar to N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-[1,2,3]triazolo[1,5-a]quinazoline showed promising results in inhibiting tumor growth and enhancing apoptosis in spheroid models .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-2-30-10-4-9-23-20(28)14-7-8-16-17(12-14)27-19(24-21(16)29)18(25-26-27)13-5-3-6-15(22)11-13/h3,5-8,11-12,26H,2,4,9-10H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVFBSVFFLWVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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